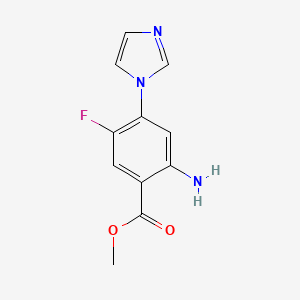

Ácido 3-bromo-4-(1H-imidazol-1-il)benzoico

Descripción general

Descripción

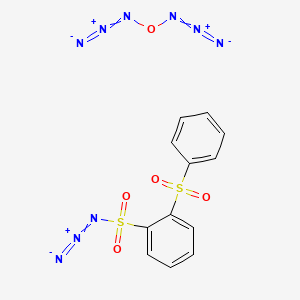

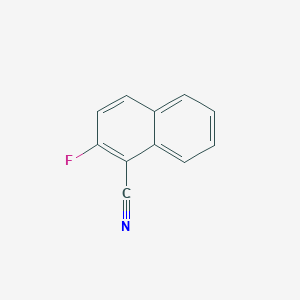

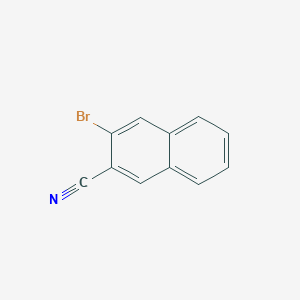

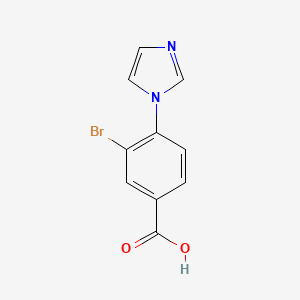

3-Bromo-4-(1H-imidazol-1-YL)benzoic acid is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-4-(1H-imidazol-1-YL)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(1H-imidazol-1-YL)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química de coordinación y síntesis de polímeros

El ácido 3-bromo-4-(1H-imidazol-1-il)benzoico sirve como un ligando versátil en la química de coordinación, particularmente en la síntesis de polímeros de coordinación . Estos polímeros tienen aplicaciones potenciales en el almacenamiento de gas, la catálisis y como materiales funcionales en dispositivos electrónicos debido a sus propiedades estructurales únicas.

Síntesis de fármacos e investigación farmacéutica

El anillo imidazol presente en el ácido 3-bromo-4-(1H-imidazol-1-il)benzoico es una estructura central en muchos fármacos farmacéuticos . Está involucrado en la síntesis de compuestos con una amplia gama de actividades terapéuticas, incluidas las propiedades antibacterianas, antifúngicas y antivirales.

Ciencia de los materiales

En la ciencia de los materiales, este compuesto se puede utilizar para modificar las propiedades superficiales de los materiales, lo que puede conducir al desarrollo de nuevos materiales con mejor estabilidad térmica, resistencia mecánica o conductividad eléctrica .

Química analítica

Los grupos funcionales bromo e imidazol hacen que el ácido 3-bromo-4-(1H-imidazol-1-il)benzoico sea un reactivo adecuado en química analítica para la detección y cuantificación de varias especies químicas a través de métodos espectroscópicos .

Síntesis química

Este compuesto es un intermedio valioso en la síntesis orgánica, que ayuda en la construcción de moléculas complejas a través de varias reacciones químicas, incluidas las reacciones de acoplamiento y como precursor para la síntesis de compuestos heterocíclicos .

Estudios de entalpía

Las propiedades termodinámicas del compuesto, como la entalpía de combustión, se pueden estudiar para comprender su contenido energético, lo cual es crucial en el diseño de procesos de síntesis energéticamente eficientes .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as 3-bromo-4-(1h-imidazol-1-yl)benzoic acid, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological properties .

Result of Action

Imidazole-containing compounds are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

3-bromo-4-imidazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGOYWGOSVWTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700190 | |

| Record name | 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-53-5 | |

| Record name | Benzoic acid, 3-bromo-4-(1H-imidazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.